Spectroscopic Profile of Ethoxyallene: A Technical Guide
Spectroscopic Profile of Ethoxyallene: A Technical Guide
Introduction
Ethoxyallene (CH₃CH₂OCH=C=CH₂) is a member of the allene (B1206475) family of organic compounds, characterized by the presence of two cumulative double bonds. This structural feature imparts unique chemical reactivity and spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic data for ethoxyallene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for ethoxyallene.
Table 1: ¹H NMR Spectroscopic Data for Ethoxyallene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | Triplet | 1H | =CH-O |
| ~4.8 - 5.2 | Doublet of triplets | 2H | =C=CH₂ |
| ~3.8 - 4.2 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.2 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Ethoxyallene
| Chemical Shift (δ) ppm | Assignment |
| ~200 - 210 | >C=C=C< |
| ~115 - 125 | =CH-O |
| ~85 - 95 | =C=CH₂ |
| ~65 - 75 | -O-CH₂-CH₃ |
| ~14 - 18 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of the bonds in ethoxyallene are presented in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for Ethoxyallene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1950 - 1970 | Strong | Asymmetric C=C=C stretch |
| ~1650 - 1680 | Medium | C=C stretch (vinylic ether) |
| ~1050 - 1150 | Strong | C-O-C stretch |
| ~3050 - 3100 | Medium | =C-H stretch |
| ~2850 - 3000 | Medium | C-H stretch (alkyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for ethoxyallene upon electron ionization are listed in Table 4.
Table 4: Mass Spectrometry (MS) Data for Ethoxyallene
| m/z | Relative Intensity | Assignment |
| 84 | High | [M]⁺ (Molecular Ion) |
| 69 | Moderate | [M - CH₃]⁺ |
| 55 | High | [M - C₂H₅]⁺ |
| 45 | Moderate | [C₂H₅O]⁺ |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
4.1 NMR Spectroscopy
A sample of ethoxyallene is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
4.2 IR Spectroscopy
The IR spectrum of liquid ethoxyallene can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
4.3 Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of ethoxyallene.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of ethoxyallene.
Disclaimer: The spectroscopic data presented in the tables are predicted values based on typical chemical shifts and fragmentation patterns for the functional groups present in ethoxyallene. While these values provide a strong basis for identification, experimental data may vary slightly depending on the specific instrumentation and conditions used. It is recommended to compare experimentally obtained spectra with reference data from authenticated sources when available. The search for a complete, experimentally verified dataset for ethoxyallene in publicly accessible literature was not exhaustive, and researchers are encouraged to consult specialized chemical databases.
